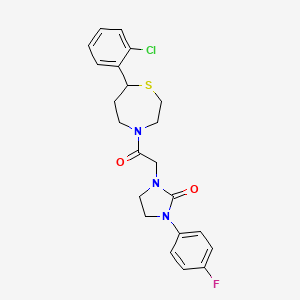

1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(4-fluorophenyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFN3O2S/c23-19-4-2-1-3-18(19)20-9-10-25(13-14-30-20)21(28)15-26-11-12-27(22(26)29)17-7-5-16(24)6-8-17/h1-8,20H,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNICOJKQTNPAPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(4-fluorophenyl)imidazolidin-2-one is a complex organic molecule that incorporates a thiazepane ring, chlorophenyl and fluorophenyl substituents, and an imidazolidinone core. This unique structure suggests potential biological activities that are worth exploring in detail.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 323.84 g/mol. The presence of halogenated aromatic groups and a thiazepane ring is expected to influence the compound's biological activity significantly.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation : It might act as an agonist or antagonist at certain receptors, influencing cellular responses.

- Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest, particularly in cancer cells.

Biological Activity Overview

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazepane derivatives have shown:

- IC50 Values : Certain analogs demonstrated IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF-7), indicating potent antiproliferative effects.

- Mechanisms of Action : These compounds often induce G2/M phase cell cycle arrest and apoptosis through mechanisms involving tubulin polymerization inhibition and mitochondrial pathway activation .

Antimicrobial Activity

The thiazepane structure has been linked to antimicrobial effects, with studies showing that derivatives can inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Neuroactive Properties

Some research suggests that compounds with similar structures may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases. The presence of the fluorophenyl group may enhance lipophilicity, improving blood-brain barrier penetration.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substitution patterns of the aryl groups and the core heterocycles. Below is a detailed comparison with the closest analog identified in the evidence:

Compound 1 :

Name : 1-(3-chlorophenyl)-3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}imidazolidin-2-one

IUPAC Name : 1-(3-chlorophenyl)-3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}imidazolidin-2-one

Key Structural Differences :

| Feature | Target Compound | Compound 1 (Analog) |

|---|---|---|

| Chlorophenyl Position | 2-chlorophenyl (on thiazepane) | 3-chlorophenyl (on imidazolidinone) |

| Fluorophenyl Position | 4-fluorophenyl (on imidazolidinone) | 2-fluorophenyl (on thiazepane) |

Implications of Structural Variations :

The 4-fluorophenyl substituent (para position) in the target compound may confer distinct steric and electronic profiles compared to the 2-fluorophenyl (ortho position) in Compound 1, influencing solubility and target engagement .

Conformational Flexibility :

- The thiazepane ring’s seven-membered structure allows greater conformational flexibility than smaller rings (e.g., piperazine). Substitution at the 2-position (target) vs. 7-position (Compound 1) could modulate ring puckering and intermolecular interactions.

Pharmacological Potential: While neither compound’s biological data are provided in the evidence, the halogen positioning suggests divergent selectivity profiles. For example, ortho-fluorine (Compound 1) is often associated with enhanced metabolic stability, whereas para-fluorine (target) may improve membrane permeability .

Data Table: Hypothetical Physicochemical Properties

| Property | Target Compound | Compound 1 (Analog) |

|---|---|---|

| Molecular Weight | ~485 g/mol | ~485 g/mol |

| LogP (Predicted) | 3.2 | 3.5 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 6 | 6 |

Note: Data are speculative due to lack of experimental values in the evidence.

Research Findings and Limitations

- Synthetic Challenges : The synthesis of such compounds likely involves multi-step routes, with halogenation steps critical for regioselectivity.

- Knowledge Gaps: No pharmacological, toxicological, or pharmacokinetic data are available in the provided evidence. Further studies are needed to compare bioactivity, metabolic pathways, and target affinity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(4-fluorophenyl)imidazolidin-2-one?

- Answer : The compound can be synthesized via multi-step reactions involving cyclization, alkylation, and condensation. Key intermediates include thiazepane and imidazolidinone precursors. Solvent-free reactions or microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) improve yields and purity . High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are critical for monitoring reaction progress .

Q. How is the structural integrity of the compound validated post-synthesis?

- Answer : Structural validation employs:

- NMR : To confirm the positions of the 2-chlorophenyl, 4-fluorophenyl, and thiazepane substituents.

- X-ray crystallography : Resolves stereochemistry, as seen in analogous imidazolidinone derivatives .

- Mass spectrometry (MS) : Validates molecular weight (e.g., expected m/z ~500–550 g/mol based on similar compounds) .

Q. What analytical techniques are used to assess purity and stability?

- Answer :

- HPLC with UV detection (λ = 254 nm) quantifies impurities (<1% threshold) .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere (degradation onset >200°C) .

- Accelerated stability studies : Conducted at 40°C/75% RH for 4 weeks to predict shelf-life .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., antiviral vs. anti-inflammatory efficacy)?

- Answer : Discrepancies may arise from assay conditions (e.g., cell lines, IC50 thresholds). Mitigation strategies include:

- Dose-response validation : Test across multiple concentrations (e.g., 0.1–100 µM) .

- Target specificity profiling : Use kinase/GPCR panels to rule off-target effects .

- Meta-analysis : Compare datasets from PubChem and crystallographic studies to identify structural determinants of activity .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies?

- Answer :

- Scaffold diversification : Modify thiazepane ring size (e.g., 6- vs. 7-membered) and substituents (e.g., fluoro vs. chloro) to assess pharmacophore requirements .

- Free-Wilson vs. Hansch analysis : Quantify contributions of substituents (e.g., 2-chlorophenyl enhances lipophilicity, logP ~3.5) .

- In silico docking : Prioritize analogs using AutoDock Vina against targets like COX-2 or viral proteases .

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Answer :

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 85% yield .

- Solid-phase extraction (SPE) : Enhances purification efficiency vs. traditional column chromatography .

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) via response surface methodology .

Q. What strategies resolve challenges in stereochemical control during synthesis?

- Answer :

- Chiral catalysts : Use (R)-BINAP or Jacobsen catalysts for enantioselective cyclization .

- Dynamic kinetic resolution : Employ lipases or transition-metal complexes to bias imidazolidinone formation .

- Crystallography-guided synthesis : Adjust reaction conditions based on crystal packing motifs (e.g., hydrogen-bonding networks) .

Methodological Challenges and Solutions

Q. How to handle discrepancies in spectroscopic data between batches?

- Answer :

- Standardized protocols : Use deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., TMS) for NMR .

- Inter-laboratory calibration : Cross-validate MS and HPLC data with reference compounds .

Q. What computational tools predict metabolic stability and toxicity?

- Answer :

- ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 inhibition and hepatotoxicity .

- Molecular dynamics (MD) simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.